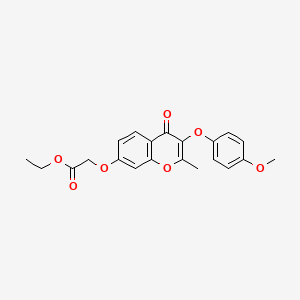

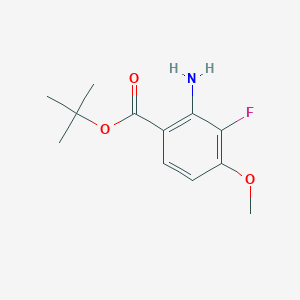

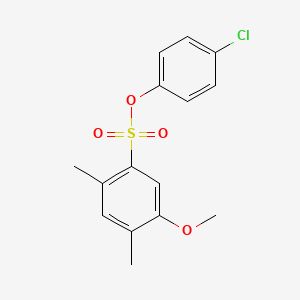

乙酸2-((3-(4-甲氧基苯氧基)-2-甲基-4-氧代-4H-色满-7-基)氧基)乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of Ethyl 2-((3-(4-Methoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl)Oxy)Acetate

The compound ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a derivative of the 2H-chromene ring system, which is known for its diverse pharmacological activities. The structure of a similar compound, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, has been characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction studies . The 2H-chromene ring system is a common motif in natural products and synthetic compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related chromene derivatives has been reported in several studies. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was synthesized and characterized by NMR, IR, and mass spectral studies . Another related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was synthesized and its structure was determined by single-crystal X-ray crystallography . These methods could potentially be adapted for the synthesis of ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often characterized by single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate exhibits several C–H···O intermolecular interactions resulting in a three-dimensional architecture . Similarly, the structure of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate shows that the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of the ethyl 2-hydroxyacetate moiety, and C–H···O hydrogen bonds result in the formation of zigzag layers .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . These reactions highlight the reactivity of the chromene moiety and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be deduced from their molecular structure and intermolecular interactions. The crystal packing and hydrogen bonding patterns play a significant role in the solid-state properties of these compounds . The spectroscopic properties, such as UV/Vis spectra, can be computed using DFT calculations, providing insights into the electronic structure of the molecules .

科学研究应用

抗氧化和抗炎特性

对高度氧化的 2H-色满衍生物(如源自红海藻石花菜属海蕴)的研究表明,具有显著的抗氧化和抗炎活性。与阿司匹林和布洛芬等合成非甾体抗炎药 (NSAIDs) 相比,这些化合物在促炎环氧合酶和 5-脂氧合酶抑制试验中表现出更高的安全性和有效性。它们的抗氧化活性也很值得称道,展示了在治疗炎症相关疾病中作为更安全替代品的潜力 (Makkar & Chakraborty, 2018)。

抗菌和抗真菌活性

从乙酸2-(4-甲基-2-氧代-2H-色满-7-基)氧基)乙酯开始,噻唑取代香豆素的合成和抗菌评价已显示出前景。对这些化合物进行了抗菌和抗真菌性能测试,表明有望基于这种化学结构开发新的抗菌剂 (Parameshwarappa 等,2009)。

催化和合成应用

一项关于 L-脯氨酸催化的三组分多米诺环化的研究展示了从乙酸 2-[(2-氧代-2-芳基乙基)磺酰基] 乙酯衍生物中合成含有多个立体中心的、高度取代的噻吩硫代并环。这证明了这些化合物在复杂有机合成中的效用,提供了一种有效创建具有显着立体化学复杂性的分子的途径 (Indumathi 等,2010)。

材料科学和晶体学

乙酸 2-(2-氧代-2H-色满-4-基)氧基) 的表征、晶体结构和赫希菲尔德表面分析通过提供分子间相互作用和晶体堆积稳定性的见解,为材料科学做出了贡献。此类研究对于理解材料的物理性质和设计具有所需特性的化合物至关重要 (Jyothi 等,2017)。

新药开发潜力

从青蒿中提取的类黄酮和色满,包括与乙酸 2-((3-(4-甲氧基苯氧基)-2-甲基-4-氧代-4H-色满-7-基)氧基)乙酯在结构上相关的化合物,已被发现具有潜在的抗氧化和抗菌活性。这些发现强调了基于这些结构开发新的治疗剂的潜力 (Yang 等,1995)。

作用机制

安全和危害

属性

IUPAC Name |

ethyl 2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-4-25-19(22)12-26-16-9-10-17-18(11-16)27-13(2)21(20(17)23)28-15-7-5-14(24-3)6-8-15/h5-11H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGUVFNUDIHISX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)